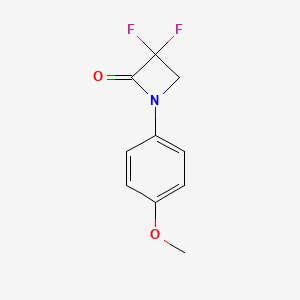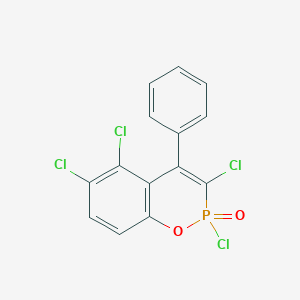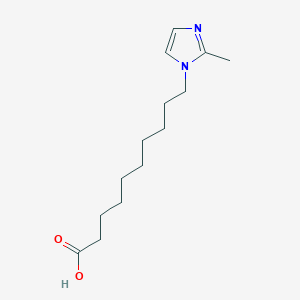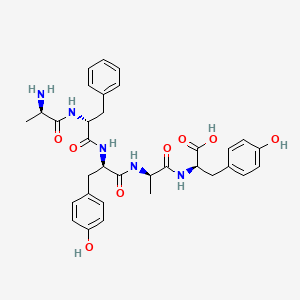
2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- is a chemical compound belonging to the class of β-lactams. β-lactams are characterized by their four-membered lactam ring, which is a cyclic amide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- can be achieved through various methods. One common approach involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of β-lactams under mild reaction conditions. This method utilizes ketene–imine cycloaddition reactions, which are known for their efficiency and high yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound targets bacterial cell wall synthesis by inhibiting transpeptidase enzymes, which are essential for the cross-linking of peptidoglycan layers . This inhibition leads to the weakening of the bacterial cell wall and ultimately cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethyl-2-azetidinone: Another β-lactam compound with similar structural features but different substituents.
3,3-Difluoro-4-(2-furyl)-1-(4-methoxyphenyl)-2-azetidinone: A structurally related compound with additional functional groups.
Uniqueness
2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the difluoro and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
651312-16-2 |
|---|---|
Molekularformel |
C10H9F2NO2 |
Molekulargewicht |
213.18 g/mol |
IUPAC-Name |
3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C10H9F2NO2/c1-15-8-4-2-7(3-5-8)13-6-10(11,12)9(13)14/h2-5H,6H2,1H3 |
InChI-Schlüssel |
LAZXBKBGVBVNLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CC(C2=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Methylprop-2-en-1-yl)phenyl]methanol](/img/structure/B12601883.png)
![N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12601884.png)
![3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B12601892.png)


![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)

![[1,1'-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)-](/img/structure/B12601932.png)

![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)

![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
